molecular formula C18H25NO4 B15313732 1-[(Tert-butoxy)carbonyl]-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid

1-[(Tert-butoxy)carbonyl]-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B15313732
M. Wt: 319.4 g/mol
InChI Key: YKYAJJXVFLXWJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Tert-butoxy)carbonyl]-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl group and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Tert-butoxy)carbonyl]-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of a pyrrolidine derivative with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The ethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)carbonyl]-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes into alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can act as a protecting group, preventing unwanted reactions at certain sites of the molecule. The ethylphenyl group may enhance the compound’s binding affinity to target proteins or enzymes, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Tert-butoxy)carbonyl]-4-(methoxymethyl)pyrrolidine-3-carboxylic acid
  • 1-[(Tert-butoxy)carbonyl]-4-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid

Uniqueness

1-[(Tert-butoxy)carbonyl]-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the ethylphenyl group, which can impart distinct chemical and biological properties compared to other similar compounds. This structural variation can lead to differences in reactivity, stability, and interaction with biological targets .

Properties

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

IUPAC Name

4-(2-ethylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C18H25NO4/c1-5-12-8-6-7-9-13(12)14-10-19(11-15(14)16(20)21)17(22)23-18(2,3)4/h6-9,14-15H,5,10-11H2,1-4H3,(H,20,21)

InChI Key

YKYAJJXVFLXWJK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C2CN(CC2C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.